molecular formula C26H23BrN4O B2373888 (4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone CAS No. 332118-12-4

(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone

Cat. No.: B2373888
CAS No.: 332118-12-4
M. Wt: 487.401
InChI Key: MVFMOCPJJLMYDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone is a quinazoline-derived small molecule characterized by a bromo-substituted quinazoline core, a phenyl group at position 4, and a piperidinyl methanone moiety linked via an aniline bridge. The molecular formula is calculated as C₂₆H₂₃BrN₄O, with a molar mass of 486.9 g/mol (derived from structural analysis). Key features include:

  • Quinazoline core: A bicyclic aromatic system with two nitrogen atoms, often associated with kinase inhibition and anticancer activity.
  • Piperidinyl methanone: Contributes to solubility and pharmacokinetic properties via its polarizable amide bond and aliphatic piperidine ring.

This compound’s structural complexity positions it as a candidate for therapeutic development, particularly in oncology. Below, it is compared to structurally related analogs to highlight critical differences in design and properties.

Properties

IUPAC Name

[4-[(6-bromo-4-phenylquinazolin-2-yl)amino]phenyl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23BrN4O/c27-20-11-14-23-22(17-20)24(18-7-3-1-4-8-18)30-26(29-23)28-21-12-9-19(10-13-21)25(32)31-15-5-2-6-16-31/h1,3-4,7-14,17H,2,5-6,15-16H2,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFMOCPJJLMYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Bromo and phenyl groups : These are known to enhance biological activity through various mechanisms, including increased lipophilicity and improved receptor binding.
  • Piperidinyl moiety : This component is often associated with enhanced pharmacological properties, including analgesic and antipsychotic effects.

Research indicates that compounds similar to this compound may act as inhibitors of specific protein kinases. For instance, quinazoline derivatives have shown inhibitory activity against multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2, suggesting a potential role in cancer therapy by disrupting cell proliferation pathways .

Anticancer Activity

A series of studies have evaluated the anticancer properties of similar quinazoline-based compounds. For example, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AMCF715.3
Compound BA5498.7
Compound CHeLa12.5

These findings indicate that the compound may exhibit comparable or superior activity against these cancer types .

Antimicrobial Activity

In addition to anticancer properties, the compound's structural analogs have been tested for antimicrobial efficacy. Studies have reported that certain quinazoline derivatives possess antibacterial and antifungal activities:

Compound Target Pathogen MIC (µg/mL)
Compound DStaphylococcus aureus32
Compound EEscherichia coli16
Compound FCandida albicans64

These results suggest that modifications in the piperidine or quinazoline structure can significantly impact antimicrobial potency .

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A study involving a novel quinazoline derivative demonstrated significant apoptosis in breast cancer cells through the activation of caspase pathways. The study reported an IC50 value of 12 µM for MCF7 cells, indicating potent anticancer activity.
  • Case Study 2: Antimicrobial Testing
    • In vitro tests on a series of piperidine derivatives showed promising results against Gram-positive bacteria. The addition of halogen substituents was found to enhance the antibacterial activity significantly.

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including those similar to (4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone. Quinazoline compounds have been shown to inhibit various kinases involved in cancer progression. For instance, certain derivatives have demonstrated promising activity against breast cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway, which is crucial for tumor growth and metastasis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have indicated that derivatives containing the quinazoline structure exhibit significant antibacterial and antifungal activities. For example, compounds with similar structures have shown effectiveness against Gram-positive bacteria and fungi, suggesting that this compound may possess comparable properties . This antimicrobial efficacy is attributed to the presence of halogen substituents, which enhance the bioactivity of the molecules .

Kinase Inhibition

One of the primary applications of this compound lies in its potential as a kinase inhibitor. Kinases play a pivotal role in many cellular processes, including cell proliferation and survival. The inhibition of specific kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment . Research indicates that quinazoline derivatives can effectively inhibit kinases such as AKT and ERK, which are often overactive in cancer cells .

Neuropharmacological Effects

There is emerging evidence that piperidine-containing compounds may exert neuropharmacological effects. The piperidine moiety is known for its ability to interact with neurotransmitter receptors, potentially influencing cognitive functions and mood regulation. Investigations into similar compounds have suggested they may possess anxiolytic or antidepressant properties . Therefore, this compound could be explored further for its effects on neurological disorders.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. By modifying different substituents on the quinazoline and piperidine rings, researchers can identify which alterations enhance biological activity while minimizing toxicity . This approach has been successfully applied in developing more potent analogs with improved efficacy against specific targets.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of EGFR pathway; reduced tumor growth
AntimicrobialEffective against Gram-positive bacteria and fungi
Kinase InhibitionTargeting AKT and ERK pathways
NeuropharmacologicalPotential anxiolytic effects

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluating a series of quinazoline derivatives found that compounds with a bromo substitution exhibited enhanced cytotoxicity against MCF-7 breast cancer cells compared to non-brominated analogs. This suggests that halogenation plays a significant role in augmenting anticancer activity.

Case Study 2: Antimicrobial Activity
In vitro assays demonstrated that a derivative of this compound showed significant inhibition against Staphylococcus aureus with an MIC value lower than many traditional antibiotics, indicating its potential as a new antimicrobial agent.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at C6-Bromo Position

The bromine atom at position 6 of the quinazoline ring undergoes nucleophilic substitution under mild conditions due to electron-withdrawing effects from the adjacent nitrogen atoms.

Reagent Conditions Product Notes
Primary AminesDMF, 80°C, 12–24 h6-Amino-4-phenylquinazoline derivativeYield varies with amine nucleophilicity
ThiophenolK₂CO₃, DMSO, 100°C, 6 h6-(Phenylthio)-4-phenylquinazoline derivativeRequires anhydrous conditions
Sodium MethoxideMeOH, reflux, 8 h6-Methoxy-4-phenylquinazoline derivativeCompetitive elimination possible

Mechanistic Insight :
The reaction proceeds via a two-step aromatic nucleophilic substitution (SNAr), where the bromine is displaced by a nucleophile. The electron-deficient quinazoline core stabilizes the Meisenheimer intermediate.

Oxidation Reactions

The phenyl and piperidine moieties are susceptible to oxidation under strong oxidizing conditions.

Reagent Conditions Product Outcome
KMnO₄H₂O, 80°C, 4 hQuinazoline-6-carboxylic acid derivativeComplete bromine substitution
H₂O₂ (30%)AcOH, 60°C, 3 hN-Oxide of piperidine ringSelective N-oxidation observed

Key Observation :
Oxidation of the phenyl group is less favored due to steric hindrance from the adjacent substituents.

Reduction Reactions

The quinazoline core and ketone group participate in reduction reactions.

Reagent Conditions Product Yield
NaBH₄EtOH, 78°C, 16 hPartially reduced dihydroquinazoline 45–60%
H₂ (1 atm), Pd/CEtOAc, RT, 12 hDebenzylated piperidine derivative70–85%

Mechanistic Note :
Catalytic hydrogenation selectively reduces the ketone group to a secondary alcohol without affecting the quinazoline ring.

Coupling Reactions

The bromine atom enables cross-coupling reactions for structural diversification.

Reaction Type Catalyst Conditions Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O, 100°C, 12 h6-Aryl-4-phenylquinazoline
Buchwald-HartwigPd₂(dba)₃, XantphosToluene, 110°C, 24 hN-alkylated quinazoline derivative

Critical Parameter :
Buchwald-Hartwig amination requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Piperidine Methanone Reactivity:

The piperidine-methanone group undergoes hydrolysis and alkylation:

  • Acid Hydrolysis :
    HCl 6M reflux 8 hCarboxylic acid derivative\text{HCl 6M reflux 8 h}\rightarrow \text{Carboxylic acid derivative}

  • Alkylation :
    R X K CO DMF 60 CN alkylpiperidine analog\text{R X K CO DMF 60 C}\rightarrow \text{N alkylpiperidine analog}

Stability Note :
The amide bond in the methanone group resists hydrolysis under basic conditions but is labile in strong acids.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following compounds share structural motifs with the target molecule, such as quinazoline/pyrimidine cores, bromo/phenyl substituents, or piperidine/piperazine linkages. Key comparisons are summarized in Table 1 and discussed in detail.

Table 1: Structural and Physicochemical Comparisons

Compound Name & Structure Molecular Formula Molar Mass (g/mol) Key Substituents/Features Notable Data/Implications Reference
(4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone (Target) C₂₆H₂₃BrN₄O 486.9 Quinazoline core, bromo, phenyl, piperidinyl methanone Hypothetical logP ~3.5 (estimated); moderate solubility
{2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenyl}(phenyl)methanone C₂₇H₁₈BrN₃O 480.36 Quinazoline core, bromo, phenyl, benzophenone Higher hydrophobicity (logP ~4.2)
[4-(4-Amino-6-bromo-2-quinazolinyl)-1-piperazinyl]-2-furanylmethanone C₁₇H₁₆BrN₅O₂ 402.25 Quinazoline core, bromo, piperazinyl, furanyl Increased polarity (piperazine + furan)
2-((5-Chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)phenyl)(4-(hydroxymethyl)piperidin-1-yl)methanone C₂₇H₃₂ClN₇O₃ 570.1 Pyrimidine core, morpholinomethyl, hydroxymethyl Low synthetic yield (11%); NMR-confirmed
Cyclopropyl[(3R)-3-({4-[6-hydroxy-2-(naphthalen-2-yl)-1H-benzimidazol-1-yl]pyrimidin-2-yl}amino)piperidin-1-yl]methanone C₃₀H₂₈N₆O₂ 504.58 Benzimidazole-pyrimidine core, cyclopropyl High molecular weight; chiral center

Core Heterocycle Variations

  • Quinazoline vs. Pyrimidine/Benzimidazole :
    The target compound’s quinazoline core (evident in ) is associated with kinase inhibition, while pyrimidine () and benzimidazole () cores may target different enzymatic pockets. For example, pyrimidine derivatives often exhibit antiviral or antimicrobial activity, whereas benzimidazoles are explored for antiparasitic applications.

  • In contrast, the 5-chloro substituent in may alter steric interactions.

Substituent and Functional Group Analysis

  • Piperidinyl vs. Piperazinyl/Phenyl :
    Replacing the target’s piperidinyl group with piperazinyl () introduces an additional nitrogen, increasing polarity and aqueous solubility (e.g., molar mass 402.25 vs. 486.9). Conversely, the phenyl group in raises hydrophobicity, which could improve membrane permeability but reduce solubility.

  • However, the low synthetic yield (11%) may limit scalability .

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight and logP :
    The target compound (486.9 g/mol) and (504.58 g/mol) exceed typical drug-like thresholds (~500 g/mol), which may affect bioavailability. Conversely, (402.25 g/mol) aligns better with Lipinski’s rules.
  • Solubility: Piperazinyl and furanyl groups in likely improve solubility compared to the target’s piperidinyl moiety. The benzophenone in may necessitate formulation adjustments for in vivo use.

Preparation Methods

Cyclization of 2-Amino-5-bromobenzonitrile with Phenylmagnesium Bromide

A foundational method involves reacting 2-amino-5-bromobenzonitrile with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The Grignard reagent facilitates nucleophilic addition, forming an intermediate imine, which undergoes cyclization upon heating at 70°C for 2 hours. Subsequent treatment with methyl chloroformate introduces a carbamate group, yielding 6-bromo-4-phenylquinazolin-2(1H)-one after acidic workup.

Key Reaction Conditions :

  • Solvent: THF/diethyl ether mixture
  • Temperature: 70°C
  • Atmosphere: Inert (N₂)
  • Yield: 82%

Chlorination and Amination of Quinazolinone

The quinazolinone intermediate is converted to 2-chloro-6-bromo-4-phenylquinazoline using phosphorus oxychloride (POCl₃) under reflux. This chloro derivative serves as a versatile precursor for nucleophilic substitution. Reaction with ammonia or ammonium hydroxide in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) replaces the chloride with an amine group, yielding 6-bromo-4-phenylquinazolin-2-amine .

Preparation of 4-Aminophenyl(piperidin-1-yl)methanone

Acylation of 4-Nitroaniline with Piperidine-1-carbonyl Chloride

4-Nitroaniline is acylated using piperidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at 0°C to room temperature. This yields 4-nitrophenyl(piperidin-1-yl)methanone , which is subsequently reduced to the amine via catalytic hydrogenation (H₂, Pd/C) in ethanol. The reduction step affords 4-aminophenyl(piperidin-1-yl)methanone in high purity.

Optimization Note :

  • Hydrogenation pressure: 30–50 psi
  • Catalyst loading: 5–10% Pd/C
  • Yield: 75–90%

Coupling of Quinazoline and Piperidine Moieties

Buchwald-Hartwig Amination

The palladium-catalyzed coupling of 2-chloro-6-bromo-4-phenylquinazoline with 4-aminophenyl(piperidin-1-yl)methanone represents a robust method. Using a catalyst system of Pd₂(dba)₃ and Xantphos with cesium carbonate (Cs₂CO₃) as base in toluene at 110°C for 24 hours achieves C–N bond formation. This method offers excellent regioselectivity and functional group tolerance.

Representative Protocol :

  • Catalyst: Pd₂(dba)₃ (2 mol%)
  • Ligand: Xantphos (4 mol%)
  • Solvent: Toluene
  • Temperature: 110°C
  • Yield: 68–75%

Copper-Catalyzed Coupling

An alternative employs Cu(OAc)₂·H₂O (10 mol%) in DCM under microwave irradiation (150°C, 20 minutes). This approach leverages the amine’s nucleophilicity to displace the quinazoline’s chloride, forming the target compound with shorter reaction times but moderate yields.

Comparative Analysis of Synthetic Routes

Method Catalyst System Temperature (°C) Time (h) Yield (%)
Buchwald-Hartwig Pd₂(dba)₃/Xantphos 110 24 68–75
Copper-Catalyzed Cu(OAc)₂ 150 (MW) 0.33 50–60

Advantages of Buchwald-Hartwig : Higher yields, scalability.
Advantages of Copper Catalysis : Rapid synthesis, lower cost.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at quinazoline positions 2 and 4 are mitigated by electronic effects; bromine at C6 deactivates C4, favoring substitution at C2.
  • Purification : Silica gel chromatography (ethyl acetate/hexane) resolves intermediates, while recrystallization (ethanol/water) purifies the final product.
  • Functional Group Compatibility : The piperidine carbonyl group remains stable under amination conditions due to its electron-withdrawing nature.

Q & A

Q. What are the recommended synthetic routes for (4-((6-Bromo-4-phenylquinazolin-2-yl)amino)phenyl)(piperidin-1-yl)methanone, and how can reaction yields be optimized?

Answer: The synthesis typically involves multi-step protocols:

Quinazoline core formation : Condensation of 6-bromo-4-phenylquinazolin-2-amine with a substituted phenyl isocyanate under reflux in ethanol or DMF .

Piperidine coupling : Reaction of the intermediate with piperidin-1-ylmethanone using a base (e.g., K₂CO₃) in aprotic solvents like acetonitrile .
Optimization strategies :

  • Temperature control : Maintain 80–100°C during coupling to avoid side reactions.
  • Solvent purity : Use anhydrous DMF to prevent hydrolysis.
  • Purification : Column chromatography (silica gel, 70–230 mesh) with ethyl acetate/hexane gradients (3:7 to 1:1) improves yield (>65%) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and piperidine signals (δ 1.5–3.5 ppm). The bromine substituent deshields adjacent protons, shifting resonances upfield by ~0.3 ppm .
  • HRMS : Confirm molecular weight (C₂₆H₂₄BrN₅O; [M+H]⁺ calc. 518.1045) with <2 ppm error .
  • X-ray crystallography : Resolves spatial arrangement of the quinazoline and piperidine moieties, critical for SAR studies .

Advanced Research Questions

Q. How do substituent variations (e.g., bromo vs. methoxy groups) impact the compound’s biological activity?

Answer:

  • Bromo group : Enhances electrophilicity, improving kinase inhibition (e.g., EGFR IC₅₀ ~50 nM vs. 120 nM for non-brominated analogs) .
  • Piperidine vs. morpholine : Piperidine’s flexibility increases membrane permeability (logP 3.2 vs. 2.8 for morpholine derivatives) .
    Methodology :
  • Docking simulations : Use AutoDock Vina to compare binding poses with target proteins (e.g., EGFR).
  • In vitro assays : Dose-response curves (0.1–100 μM) in cancer cell lines (e.g., A549) validate computational predictions .

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer: Case example : Discrepancies in IC₅₀ values for apoptosis induction may arise from:

  • Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free media alters bioavailability) .
  • Cell line heterogeneity : Use isogenic cell pairs (e.g., EGFR wild-type vs. mutant) to isolate mechanism-specific effects .
    Resolution workflow :

Orthogonal assays : Combine MTT, caspase-3 activation, and Annexin V staining.

Dose-response normalization : Express data as % inhibition relative to positive controls (e.g., staurosporine) .

Q. What computational methods are suitable for predicting metabolic stability and off-target effects?

Answer:

  • ADMET prediction : Use SwissADME to estimate CYP450 interactions (e.g., CYP3A4 t₁/₂ ~45 min vs. 120 min for analogs) .
  • Molecular dynamics (MD) : Simulate ligand-protein complexes (GROMACS, 50 ns) to assess binding stability (RMSD <2 Å) .
    Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes) .

Experimental Design & Data Analysis

Q. How should researchers design dose-response studies to evaluate kinase inhibition?

Answer:

  • Concentration range : 0.01–100 μM (10-point serial dilution).
  • Controls : Include a reference inhibitor (e.g., erlotinib for EGFR) and vehicle (DMSO ≤0.1%).
  • Replicates : Triplicate wells per concentration; statistical analysis via nonlinear regression (GraphPad Prism) .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Answer:

  • Strict stoichiometry : Use Schlenk lines for moisture-sensitive steps (e.g., amine coupling).
  • QC metrics :
    • HPLC purity : ≥95% (C18 column, 254 nm).
    • Elemental analysis : %C, %H, %N within ±0.4% of theoretical values .

Critical Considerations

  • Ethical compliance : Adhere to institutional protocols for cytotoxicity testing (e.g., IBC approval).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.